(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic molecule featuring a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution, where a suitable trifluoromethoxy precursor reacts with a halogenated phenyl derivative.
Coupling Reaction: The final step involves coupling the trifluoromethoxyphenylamine with the carbazole core using a condensation reaction, typically under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The carbazole core may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the carbazole core.
Carbazole: Lacks the trifluoromethoxyphenyl group but shares the core structure.
Trifluoromethyl ketones: Similar in having a trifluoromethyl group but differ in overall structure.
Uniqueness
The uniqueness of (2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one lies in its combination of a trifluoromethoxy group with a carbazole core, providing a distinct set of chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)27-14-8-6-13(7-9-14)24-11-12-5-10-16-15-3-1-2-4-17(15)25-18(16)19(12)26/h1-4,6-9,11,24-25H,5,10H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKYYZBVJXXMN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CNC3=CC=C(C=C3)OC(F)(F)F)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/NC3=CC=C(C=C3)OC(F)(F)F)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.